High affinity 5-HT6 antagonist (Ki = 2.1 nM). Potentiates the hypolocomotor actions of (-)-nicotine in mice.
2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid
CAS No.:
Cat. No.: VC0004835
Molecular Formula: C21H24N2O7S
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid -](/images/no_structure.jpg)
Molecular Formula | C21H24N2O7S |
---|---|
Molecular Weight | 448.5 g/mol |
IUPAC Name | 2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine;oxalic acid |
Standard InChI | InChI=1S/C19H22N2O3S.C2H2O4/c1-20(2)12-11-15-14-21(19-10-9-16(24-3)13-18(15)19)25(22,23)17-7-5-4-6-8-17;3-1(4)2(5)6/h4-10,13-14H,11-12H2,1-3H3;(H,3,4)(H,5,6) |
Standard InChI Key | BLSWAEGCRSFTJG-UHFFFAOYSA-N |
SMILES | CN(C)CCC1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Canonical SMILES | CN(C)CCC1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Structural Characterization and Molecular Identity
Chemical Composition and Nomenclature
The compound is a 1:1 salt formed between the tertiary amine 2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine (MS-245) and oxalic acid . Its molecular formula is CHNOS·CHO, yielding a molecular weight of 448.49 g/mol . The IUPAC name derives from its indole core, substituted with a benzenesulfonyl group at position 1, a methoxy group at position 5, and a dimethylaminoethyl side chain at position 3, paired with an oxalate counterion .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHNOS | |
Molecular Weight | 448.49 g/mol | |
SMILES | CN(C)CCC1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Solubility | Soluble in DMSO |
Structural Features
The indole nucleus is central to its structure, with a benzenesulfonyl group enhancing metabolic stability by steric hindrance. The 5-methoxy substitution modulates electronic properties, while the N,N-dimethylethanamine side chain facilitates interaction with serotonin receptors . Oxalic acid forms a stable salt, improving aqueous solubility for experimental use .
Synthetic Pathways and Optimization
Synthesis of the Free Base (MS-245)
The synthesis involves sequential functionalization of the indole scaffold:
-
Fischer Indole Synthesis: Formation of the 5-methoxyindole core from phenylhydrazine and a suitable ketone.
-
Sulfonation: Introduction of the benzenesulfonyl group at position 1 using benzenesulfonyl chloride under basic conditions.
-
Alkylation: Attachment of the dimethylaminoethyl chain via nucleophilic substitution with N,N-dimethylethylamine.
Salt Formation with Oxalic Acid
The free base is treated with oxalic acid in a polar solvent (e.g., ethanol), yielding the oxalate salt through proton transfer . This step enhances crystallinity and storage stability .
Table 2: Critical Synthetic Parameters
Pharmacological Profile and Mechanism of Action
5-HT6_66 Receptor Antagonism
MS-245 oxalate exhibits potent antagonism at serotonin 5-HT receptors, with a reported K = 2.1 nM . This receptor subtype, predominantly expressed in the central nervous system, regulates cognitive functions and mood . Antagonism at 5-HT receptors enhances acetylcholine and glutamate release, implicating the compound in neuropsychiatric research .
In Vivo Efficacy
Preclinical studies demonstrate that MS-245 potentiates the hypolocomotor effects of nicotine in murine models, suggesting modulatory effects on dopaminergic pathways . Doses of 1–10 mg/kg (i.p.) show dose-dependent behavioral changes without overt toxicity .
Research Applications and Comparative Analysis
Neuropharmacology
MS-245 oxalate is utilized to investigate:
Comparison with Analogues
Compound | Structural Difference | K (nM) |
---|---|---|
MS-245 oxalate | N,N-Dimethylethanamine + oxalate | 2.1 |
SB-271046 | Piperazine substituent | 2.3 |
Ro 04-6790 | Benzodioxole ring | 6.8 |
The dimethylaminoethyl chain in MS-245 confers optimal receptor affinity compared to bulkier substituents in analogues .
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